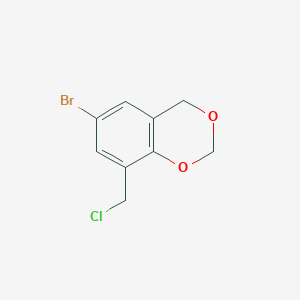
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine is a chemical compound that belongs to the family of benzodioxines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine has been used in scientific research for its potential applications in drug discovery and development. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemical And Physiological Effects
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation in the brain. It has also been shown to have antioxidant properties and may help to protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and to follow proper safety protocols when working with it in the lab.
Future Directions
There are several future directions for research on 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine. One area of interest is its potential use as a therapeutic agent for neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials. Another area of interest is its potential use in combination with other drugs to enhance their anti-cancer properties. Overall, 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine is a promising compound with a range of potential applications in scientific research.
Synthesis Methods
The synthesis of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine involves the reaction of 2-bromoanisole with formaldehyde and hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the final product. This method has been optimized to produce high yields of 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine with high purity.
properties
IUPAC Name |
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTVUEYQWXWQKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)CCl)OCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383922 |
Source


|
| Record name | 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |
CAS RN |
129888-79-5 |
Source


|
| Record name | 6-bromo-8-(chloromethyl)-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


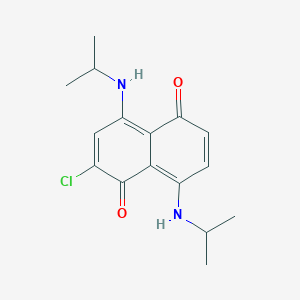
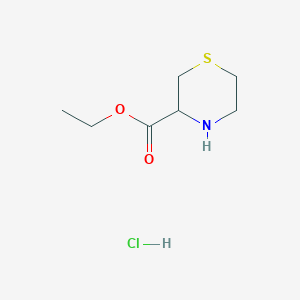
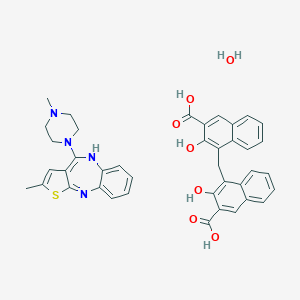
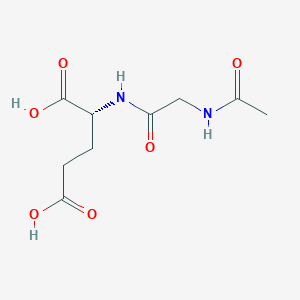
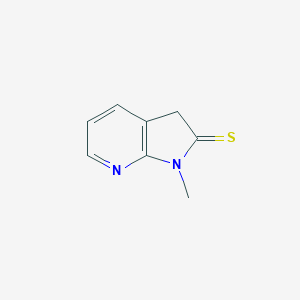
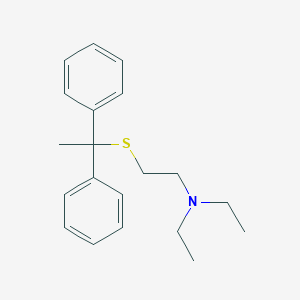
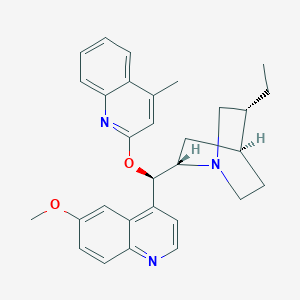

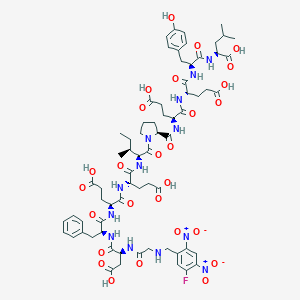

![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
